molecular formula C18H19N3O3S B2938707 N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 33284-06-9

N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2938707
CAS No.: 33284-06-9
M. Wt: 357.43
InChI Key: MSXGUKFGZHIMJE-UHFFFAOYSA-N
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Description

N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves the reaction between tryptamine and a suitable sulfonyl chloride derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction between the amine group of tryptamine and the carboxyl group of the sulfonyl chloride . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of a nitro group can produce an amine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to its specific sulfonamide linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13(22)21-15-6-8-16(9-7-15)25(23,24)20-11-10-14-12-19-18-5-3-2-4-17(14)18/h2-9,12,19-20H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXGUKFGZHIMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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